HPPD Enzyme Inhibition: 2.5–3.2-Fold Greater Potency than the Commercial Herbicide Mesotrione
Ractopamine ketone hydrochloride inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 89–90 nM in a biochemical inhibition assay [1]. By cross-study comparison, the widely used triketone herbicide mesotrione exhibits an HPPD IC50 of 226–289 nM under comparable in vitro conditions [2][3]. This represents an approximately 2.5- to 3.2-fold greater inhibitory potency for ractopamine ketone relative to mesotrione at the isolated enzyme level. The data originate from curated entries in BindingDB/ChEMBL (target compound) and published HPPD inhibitor discovery campaigns (mesotrione).
| Evidence Dimension | HPPD enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 89–90 nM (pig liver HPPD) |
| Comparator Or Baseline | Mesotrione: IC50 = 226 nM [2]; IC50 = 289 nM [3] (recombinant AtHPPD or pig liver HPPD) |
| Quantified Difference | Approximately 2.5- to 3.2-fold more potent than mesotrione |
| Conditions | In vitro enzyme inhibition assay; 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver (target compound) vs. recombinant Arabidopsis thaliana HPPD or pig liver HPPD (mesotrione) |
Why This Matters
For research programs in herbicide discovery or metabolic pathway analysis, this compound offers a structurally distinct HPPD inhibitor chemotype with potency exceeding the commercial benchmark mesotrione, providing a novel scaffold for inhibitor development.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). Affinity Data: IC50 = 89 nM and 90 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Curated by ChEMBL / Zhejiang University. View Source
- [2] Proteopedia. Complex structure of HPPD with an inhibitor Y16542. Mesotrione IC50 = 226 nM. View Source
- [3] Pharmacophore-Oriented Discovery of Novel 1,2,3-Benzotriazine-4-one Derivatives as Potent 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Mesotrione positive control IC50 = 289 nM. View Source
